molecular formula C25H21ClN2O2 B7697461 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide

4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide

Cat. No. B7697461
M. Wt: 416.9 g/mol
InChI Key: FKQCWRYCVNCJRY-UHFFFAOYSA-N
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Description

4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is a member of the benzamide class of compounds and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide is not yet fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes that are involved in cancer cell growth and proliferation. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit cancer cell proliferation, and reduce the production of reactive oxygen species (ROS) in cells. Additionally, this compound has been shown to have neuroprotective effects, as it can reduce oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide in lab experiments is its potential as a treatment for cancer and Alzheimer's disease. Additionally, this compound is relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of using this compound in lab experiments is that its mechanism of action is not yet fully understood, which may make it difficult to interpret study results.

Future Directions

There are several future directions for research on 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide. One direction is to further investigate its mechanism of action, which may help to identify new potential targets for cancer and Alzheimer's disease treatment. Additionally, future research could focus on optimizing the synthesis method for this compound, as well as developing more effective delivery methods for use in medical treatments. Finally, future studies could investigate the potential side effects of this compound, as well as its long-term safety profile.

Synthesis Methods

The synthesis of 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide involves the reaction of p-toluidine with 2-hydroxy-7-methylquinoline in the presence of hydrochloric acid. The resulting product is then reacted with 4-chlorobenzoyl chloride to form this compound. This synthesis method has been successfully used in several studies and is considered a reliable method for producing this compound.

Scientific Research Applications

4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide has been extensively studied for its potential applications in medical research. This compound has been shown to have anti-cancer properties and has been studied as a potential treatment for various types of cancer, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been studied as a potential treatment for Alzheimer's disease, as it has been shown to have neuroprotective properties.

properties

IUPAC Name

4-chloro-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O2/c1-16-4-11-22(12-5-16)28(25(30)18-7-9-21(26)10-8-18)15-20-14-19-6-3-17(2)13-23(19)27-24(20)29/h3-14H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKQCWRYCVNCJRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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